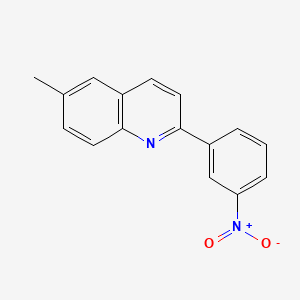

![molecular formula C20H18N2O3S B2427577 N-phenyl-2-[(phenylsulfonyl)anilino]acetamide CAS No. 94547-19-0](/img/structure/B2427577.png)

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

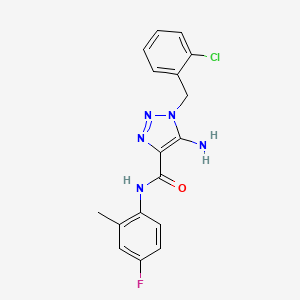

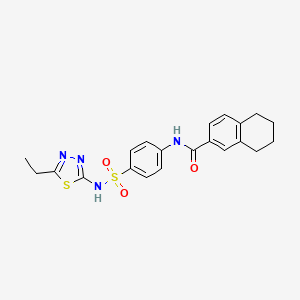

“N-phenyl-2-[(phenylsulfonyl)anilino]acetamide” is a chemical compound with the molecular formula C20H18N2O3S . It is a complex organic compound that has potential applications in various fields .

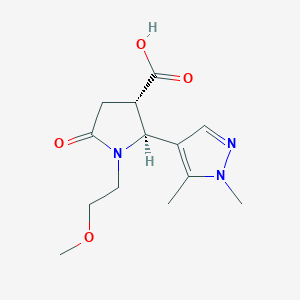

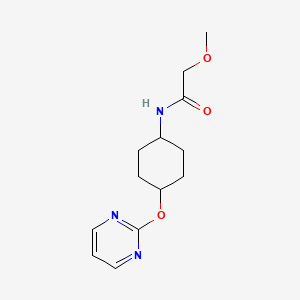

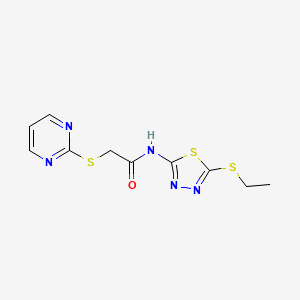

Molecular Structure Analysis

The molecular structure of “N-phenyl-2-[(phenylsulfonyl)anilino]acetamide” is complex, with a molecular weight of 366.43 . It contains a phenylsulfonyl group attached to an anilino group, which is further attached to an acetamide group .Scientific Research Applications

Crystal Structure Analysis

The compound has been structurally characterized in a study . In the crystal, N—H···O hydrogen bonding leads to the formation of chains of molecules along the [100] direction. The chains are linked by C—H··· interactions, forming a three-dimensional network .

Therapeutic Potential

The acetamide moiety of the compound possesses therapeutic potential for targeting various diseases . Acetamide-containing drugs are used for inflammation control, cyclooxygenase (COX) enzyme inhibition, and as antiviral drugs .

Anti-SARS CoV-2 Activity

Starting from acetamides, various heterocyclic compounds have been synthesized that exhibit diverse activities, including anti-SARS CoV-2 .

Antimicrobial Properties

The compound has shown antimicrobial properties in some studies .

Antitumor Properties

There is evidence of the compound’s antitumor properties .

Synthesis of Sulfonyl Chloride

Sulfides have been presented as precursors for sulfonyl chloride synthesis . This compound, with its sulfur-derived functional group, could potentially be used in such synthesis processes.

Use in Pharmaceutical Industry

The evolution of the pharmaceutical industry has been greatly aided by the discovery of sulfur-based therapies . This compound, with its sulfur-derived functional group, could potentially contribute to this evolution.

Synthesis of Acetamide Derivatives

Advanced methods previously reported for the transformation of sulfides include using sulfate-modified multi-walled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC) as heterogeneous catalysts to facilitate the synthesis of acetamide derivatives . This compound could potentially be used in such synthesis processes.

Mechanism of Action

Biochemical Pathways

According to a study , N-phenyl-2-(N-phenylbenzenesulfonamido)acetamide has been identified as a type of RORγ inverse agonist. Retinoic acid receptor-related orphan receptors (RORs) are ligand-dependent transcriptional factors and members of the nuclear receptor superfamily. RORs regulate inflammation, metabolic disorders, and circadian rhythm .

Result of Action

The compound has been shown to inhibit RORγ with an IC50 value of 630 nM . The RORγ antagonism of the optimized compound was 7-fold higher than that of the initial hit compound . These results represent a promising starting point for developing potent small molecule RORγ inverse agonists for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

properties

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c23-20(21-17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)26(24,25)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDNRDBEKJKKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2-[(phenylsulfonyl)anilino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)

![Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride](/img/structure/B2427498.png)

![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)

![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)

![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)